Diethyl 3,3-dicyanopentanedioate
Overview
Description
Diethyl 3,3-dicyanopentanedioate is an organic compound with the molecular formula C₁₁H₁₄N₂O₄. It is characterized by the presence of two cyano groups and two ester groups attached to a pentanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3,3-dicyanopentanedioate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of a suitable starting material with concentrated sulfuric acid and acetic acid under heating conditions.
Step 2: Treatment with sodium hydroxide followed by ethanol at room temperature, and then dimethylformamide (DMF) at 80-90°C for 24 hours.
Step 3: Reduction using lithium aluminum hydride in tetrahydrofuran (THF) for 36 hours under heating.
Step 4: Catalytic hydrogenation using palladium on charcoal in acetic acid at 40°C for 24 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3,3-dicyanopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on charcoal (Pd/C) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for ester substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Diethyl 3,3-dicyanopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Diethyl 3,3-dicyanopentanedioate can be compared with other similar compounds such as diethyl malonate and diethyl succinate. While all these compounds contain ester groups, this compound is unique due to the presence of two cyano groups, which significantly influence its reactivity and applications. The cyano groups make it more reactive in nucleophilic substitution and reduction reactions compared to its analogs.
Comparison with Similar Compounds
- Diethyl malonate
- Diethyl succinate
- Diethyl 2,2-dicyanopentanedioate
Properties
IUPAC Name |
diethyl 3,3-dicyanopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-16-9(14)5-11(7-12,8-13)6-10(15)17-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCRXJYHZSNQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319965 | |
Record name | diethyl 3,3-dicyanopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77415-69-1 | |
Record name | 77415-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 3,3-dicyanopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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